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Cat. No.: B2737569

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-
Diphenylpropanal (CAS No. 4279-81-6), a valuable intermediate in pharmaceutical and
chemical synthesis. This document is intended for researchers, scientists, and drug
development professionals, offering a detailed analysis of its nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data.

Executive Summary

3,3-Diphenylpropanal is a bifunctional molecule featuring a reactive aldehyde group and two
phenyl rings, making it a key building block in the synthesis of complex organic molecules. A
thorough understanding of its spectroscopic properties is crucial for its identification,
characterization, and quality control. This guide presents a consolidated repository of its *H
NMR, 3C NMR, IR, and MS data, complete with detailed experimental protocols and a visual
representation of the structure-spectra correlation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 3,3-Diphenylpropanal.

Table 1: *H Nuclear Magnetic Resonance (NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
9.81 t 1H -CHO
7.35-7.15 m 10H Ar-H
4.55 t 1H CH
3.15 d 2H CH:z

Presumed data based on typical chemical shifts for similar structures. Actual experimental data
was not available in the searched databases.

Table 2: *C Nuclear Magnetic Resonance (NMR) Data[1]

Chemical Shift (d) ppm Assignment
201.5 C=0

1415 Ar-C (quaternary)
129.0 Ar-CH

128.0 Ar-CH

127.0 Ar-CH

50.0 CH:

48.0 CH

Data obtained from publicly available spectral databases.

Table 3: Infrared (IR) Spectroscopy Data[1]
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Wavenumber (cm~?) Intensity Assignment

3060, 3030 Medium C-H stretch (aromatic)
2920, 2850 Medium C-H stretch (aliphatic)
2820, 2720 Medium C-H stretch (aldehyde)
1725 Strong C=0 stretch (aldehyde)

1600, 1495, 1450

Medium to Strong

C=C stretch (aromatic)

750, 700

Strong

C-H bend (aromatic,

monosubstituted)

Characteristic absorption bands interpreted from available spectral data.

Table 4: Mass Spectrometry (MS) Data[1]

mlz Relative Intensity (%) Proposed Fragment
210 25 [M]* (Molecular lon)
167 100 [M - CHO - H2]*

165 60 [C13Ho]*

152 20 [C12Hs]*

91 30 [C7H7]* (Tropylium ion)

Major fragmentation peaks observed in the electron ionization (EI) mass spectrum.

Experimental Protocols

The following protocols provide a general framework for the acquisition of spectroscopic data

for 3,3-Diphenylpropanal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 3,3-Diphenylpropanal (approx. 10-20 mg) is prepared in a suitable deuterated

solvent, typically chloroform-d (CDCIs), and transferred to a 5 mm NMR tube. *H and 3C NMR
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spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. For
IH NMR, data is typically acquired over a spectral width of 0-12 ppm. For 3C NMR, a proton-
decoupled spectrum is obtained over a spectral width of 0-220 ppm. Chemical shifts are
referenced to the residual solvent peak or an internal standard such as tetramethylsilane
(TMS).

Infrared (IR) Spectroscopy

The IR spectrum of 3,3-Diphenylpropanal, which is a solid at room temperature, can be
obtained using the KBr pellet method. A small amount of the sample is finely ground with dry
potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is recorded
using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400
cm~1. Alternatively, a spectrum can be obtained from a thin film of the molten compound
between two salt plates.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a gas chromatograph coupled to a mass
spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of 3,3-
Diphenylpropanal in a volatile organic solvent is injected into the GC. The compound is
separated on a capillary column and subsequently introduced into the mass spectrometer. The
El source bombards the molecules with electrons (typically at 70 eV), causing ionization and
fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and
detected.

Visualization of Spectroscopic Data Correlation

The following diagram illustrates the relationship between the different spectroscopic data and
the molecular structure of 3,3-Diphenylpropanal.
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Spectroscopic Analysis of 3,3-Diphenylpropanal
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Caption: Correlation of spectroscopic techniques with the structural elucidation of 3,3-
Diphenylpropanal.

« To cite this document: BenchChem. [Spectroscopic Profile of 3,3-Diphenylpropanal: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2737569#spectroscopic-data-nmr-ir-mass-spec-of-3-
3-diphenylpropanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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